molecular formula C15H16FN3O4 B3200396 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1017781-25-7

5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3200396
CAS No.: 1017781-25-7
M. Wt: 321.3 g/mol
InChI Key: GCJDNHIWKCXZLC-UHFFFAOYSA-N
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Description

5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group and the Boc protecting group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Lacks the Boc protecting group, which affects its reactivity and stability.

    5-((Tert-butoxycarbonyl)amino)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but without the fluorine atom, leading to different chemical and biological properties.

Uniqueness

The presence of the Boc protecting group and the fluorophenyl group in 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid makes it unique compared to its analogs

Biological Activity

5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, also known as Boc-4-fluoro-beta-Phe-OH, is a pyrazole derivative with notable biological activities. This compound has attracted attention due to its potential therapeutic applications in various diseases, including diabetes, Alzheimer's disease, and inflammatory conditions.

  • Molecular Formula : C14H18FNO4
  • Molecular Weight : 283.29 g/mol
  • IUPAC Name : (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid
  • CAS Number : 479064-88-5

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. The compound exhibits multiple pharmacological effects, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress-related diseases.
  • Anti-Diabetic Effects : It has been reported to inhibit the DPP-4 enzyme, which plays a role in glucose metabolism, thereby showing potential as an anti-diabetic agent.
  • Neuroprotective Effects : The compound demonstrated inhibition of acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment by enhancing cholinergic neurotransmission.
  • Anti-inflammatory Activity : The pyrazole derivative has been investigated for its ability to inhibit COX-2, a key enzyme involved in inflammation.

Antioxidant Activity

A study evaluated the antioxidant potential of several pyrazole derivatives, including this compound. It was found that this compound exhibited a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro.

Anti-Diabetic Mechanism

In vitro assays indicated that the compound inhibited DPP-4 with an IC50 value of 4.54 nM, demonstrating its effectiveness in regulating blood glucose levels. This inhibition is crucial for managing type 2 diabetes by prolonging the action of incretin hormones.

Neuroprotective Effects

The anti-Alzheimer activity was assessed by measuring AChE inhibition. The compound achieved an AChE inhibition percentage of 51.26%, positioning it as a promising candidate for further development in treating Alzheimer's disease.

Anti-inflammatory Properties

The selectivity for COX-2 over COX-1 was evaluated, indicating that the compound could serve as a selective anti-inflammatory agent with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.

Case Studies and Experimental Data

StudyBiological ActivityIC50/EffectivenessReference
In vitro antioxidant assayScavenging free radicalsSignificant activity
DPP-4 inhibitionAnti-diabetic effectIC50 = 4.54 nM
AChE inhibitionNeuroprotective effectAChE inhibition = 51.26%
COX-2 selectivityAnti-inflammatory effectSelective inhibition observed

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c1-15(2,3)23-14(22)18-12-11(13(20)21)8-17-19(12)10-6-4-9(16)5-7-10/h4-8H,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJDNHIWKCXZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124024
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-25-7
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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